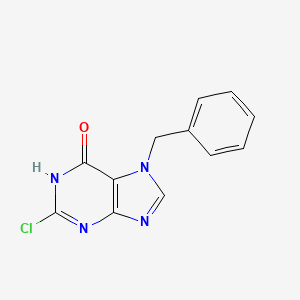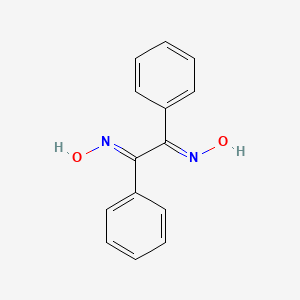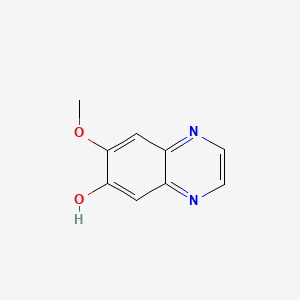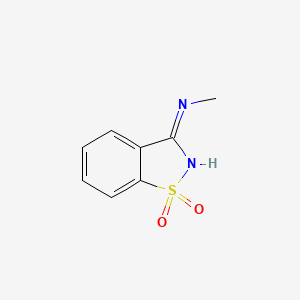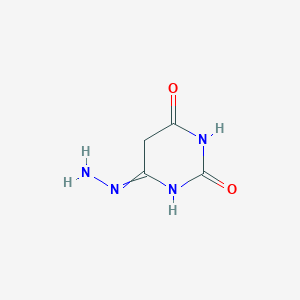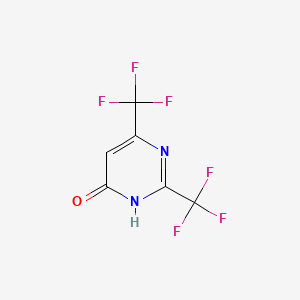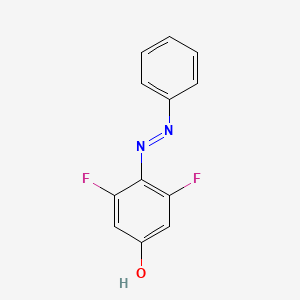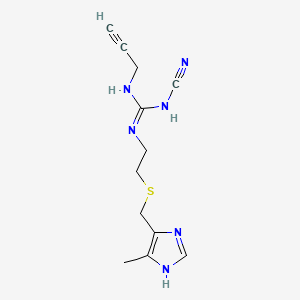
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) is a chemical compound that belongs to the class of fluorinated amines. This compound is characterized by the presence of a benzyl group, a fluorine atom, and a pyrrolidine ring. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Benzylation: The benzyl group is added through a benzylation reaction using benzyl chloride and a base such as sodium hydride.
Tosylation: The final step involves the tosylation of the amine group using tosyl chloride and a base like pyridine to form the bis-tosylate salt.
Industrial Production Methods
In an industrial setting, the production of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Aplicaciones Científicas De Investigación
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- (3R,4R)-1-benzyl-4-chloropyrrolidin-3-amine bis-tosylate
- (3R,4R)-1-benzyl-4-bromopyrrolidin-3-amine bis-tosylate
- (3R,4R)-1-benzyl-4-iodopyrrolidin-3-amine bis-tosylate
Uniqueness
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine bis(4-methylbenzenesulfonate) is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to its halogenated counterparts.
Propiedades
Fórmula molecular |
C25H31FN2O6S2 |
|---|---|
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H15FN2.2C7H8O3S/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10-11H,6-8,13H2;2*2-5H,1H3,(H,8,9,10)/t10-,11-;;/m1../s1 |
Clave InChI |
HRLLPUOPKPYNOG-IUDGJIIWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@@H](CN1CC2=CC=CC=C2)F)N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(CN1CC2=CC=CC=C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





